molecular formula C8H7F3O B1612306 3-Methyl-5-(trifluoromethyl)phenol CAS No. 934180-46-8

3-Methyl-5-(trifluoromethyl)phenol

Cat. No.: B1612306
CAS No.: 934180-46-8
M. Wt: 176.14 g/mol
InChI Key: VOOZRDXCKRUKTQ-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)phenol is an organic compound characterized by a trifluoromethyl group attached to a phenol ring. This compound is notable for its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

It is known that the trifluoromethyl group in the molecule can participate in various biochemical reactions . The trifluoromethyl group is electron-withdrawing via the inductive effect but also a weak pi donor through interaction with the radical center’s SOMO .

Cellular Effects

It is known that phenolic compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the trifluoromethyl group can participate in various chemical reactions, including free radical reactions . In these reactions, the trifluoromethyl group can form a radical, which can then participate in further reactions .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of a compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 3-Methyl-5-(trifluoromethyl)phenol in animal models have not been studied yet. It is known that the dosage can significantly influence the effects of a compound .

Metabolic Pathways

It is known that phenolic compounds can be involved in various metabolic pathways .

Transport and Distribution

It is known that the distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins .

Subcellular Localization

It is known that the localization of a compound can be influenced by various factors, including targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted quinones, hydroxy derivatives, and various substituted phenols .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its role in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and stability.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(trifluoromethyl)phenol is unique due to the presence of both a methyl and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOZRDXCKRUKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609735
Record name 3-Methyl-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934180-46-8
Record name 3-Methyl-5-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934180-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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